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Compound of Interest

Compound Name: AMG9678

Cat. No.: B15620554

For Researchers, Scientists, and Drug Development Professionals

AMG 986, also known as Azelaprag, is a first-in-class, orally bioavailable small molecule
agonist of the apelin receptor (APJ).[1][2] Initially developed for the treatment of heart failure,
its mechanism of action holds potential for broader cardiovascular and metabolic applications.
[1][3] This technical guide provides a comprehensive summary of the currently available data
on the pharmacokinetics (PK) and pharmacodynamics (PD) of AMG 986, compiled from
preclinical and clinical studies.

Core Pharmacokinetic Profile

AMG 986 has been evaluated in several Phase I clinical trials involving healthy adult subjects
and patients with heart failure.[4] These studies have characterized its absorption, distribution,
metabolism, and excretion profile.

Human Pharmacokinetics

Oral administration of AMG 986 results in rapid absorption, with the time to maximum plasma
concentration (tmax) generally observed within 1 to 2 hours.[1][2] The compound exhibits non-
linear pharmacokinetics, with exposure increasing in a less than dose-proportional manner with
escalating oral doses from 5 mg to 650 mg.[4] The oral bioavailability of AMG 986 is estimated
to be between 40% and 80%.[1]
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The terminal half-life (t%2) of AMG 986 is approximately 20 hours, supporting the potential for
once-daily dosing.[1] Studies have shown that AMG 986 exposure is comparable between
individuals with severe renal impairment and those with normal renal function, suggesting that
dose adjustments may not be necessary in this patient population.[5]

AMG 986 is highly bound to human plasma proteins (99.6%) and its metabolism is primarily
catalyzed by the cytochrome P450 3A (CYP3A) enzyme system.[1] In vitro studies have
indicated that AMG 986 is an inducer of CYP3A4 and a substrate of P-glycoprotein and organic
anion-transporting polypeptide 1B3.[1]

Table 1: Single-Dose Oral Pharmacokinetic Parameters of AMG 986 in Healthy Adults

Study .
. Formulati Dose Cmax AUC
Populatio tmax (h) t'% (h)
on (mg) (ng/mL) (ng*h/mL)
n
68,000
Healthy
Tablet 200 9670 (AUCO- 0.75 33.7
Adults[1][6]
120h)
59,900
Healthy
Capsule 200 6920 (AUCO- 1.0 26.9
Adults[1][6]
120h)
Healthy
Japanese Tablet 200 - - 1.0 15.1
Adults[2]
Healthy
Japanese Tablet 400 - - 1.0 17.6
Adults[2]

Cmax: Maximum observed plasma concentration; AUC: Area under the plasma concentration-
time curve; tmax: Time to reach Cmax; t¥%: Terminal half-life. Values are presented as
geometric means where available.

Preclinical Pharmacokinetics
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In preclinical animal models, AMG 986 has demonstrated good oral bioavailability. In rats, the
oral bioavailability was 73% with a half-life of 2.4 hours. In dogs, the oral bioavailability was
higher at 97% with a half-life of 4.2 hours.[7]

Table 2: Preclinical Pharmacokinetic Parameters of AMG 986

Oral

Species Route Dose (mg/kg) T (h) Bioavailability
(F%)

Rat[7] v 0.5 2.4 -

Rat[7] PO 2 - 73

Dog[7] vV 0.5 4.2 ;

Dog[7] PO 2 - 97

IV: Intravenous; PO: Oral; T%: Terminal half-life.

Mechanism of Action and Pharmacodynamics

AMG 986 exerts its effects by acting as a potent agonist at the apelin receptor (APJ), a G-
protein coupled receptor (GPCR).[1] The apelin system is known to play a crucial role in
cardiovascular homeostasis by counteracting the effects of the renin-angiotensin system.

Signaling Pathway

Upon binding to the apelin receptor, AMG 986 activates downstream signaling pathways. This
includes coupling to G-proteins, which leads to the inhibition of cAMP production. Furthermore,
AMG 986 has been shown to promote the recruitment of 3-arrestin to the receptor and induce
receptor internalization.
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Pharmacodynamic Effects

In preclinical models, AMG 986 has been shown to improve cardiac function by increasing
cardiac contractility without a significant impact on heart rate.[1] In a rat model of impaired
metabolic function, it increased ejection fraction.[7]

In a Phase 1b study involving patients with heart failure with reduced ejection fraction,
treatment with AMG 986 resulted in numerical increases in the percent change from baseline in
left ventricular ejection fraction and stroke volume as measured by volumetric assessment,
although these effects were not consistently observed with Doppler measurements.[4]
Importantly, short-term treatment with AMG 986 was well-tolerated in both healthy subjects and
heart failure patients.[4]
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Experimental Protocols

The clinical evaluation of AMG 986 has followed standard Phase | clinical trial designs to
assess its safety, tolerability, and pharmacokinetic profile.

Phase | Clinical Trial Methodology (Representative)

A typical Phase | study for AMG 986 involved a randomized, placebo-controlled, double-blind,
single and multiple ascending dose design in healthy subjects, as well as a multiple ascending
dose component in patients with heart failure.[4]

Study Design:
o Participants: Healthy adult volunteers and patients with stable heart failure.
o Design: Randomized, double-blind, placebo-controlled, ascending dose cohorts.

o Administration: Single and multiple oral doses of AMG 986 or placebo. Some studies also
included intravenous administration to determine absolute bioavailability.

e Primary Endpoints: Incidence of treatment-emergent adverse events, and clinically
significant changes in laboratory values, vital signs, and electrocardiograms (ECGSs).

e Secondary Endpoints: Characterization of AMG 986 pharmacokinetic parameters (Cmax,
tmax, AUC) and pharmacodynamic effects.

Pharmacokinetic Sampling and Analysis: Serial blood samples were collected at predefined
time points before and after drug administration. Plasma concentrations of AMG 986 were
quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS)
method.[1] The lower limit of quantitation for the assay was typically 1.0 ng/mL.[1]
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AMG 986 is a novel apelin receptor agonist with a pharmacokinetic profile that supports further
clinical development. Its rapid absorption, non-linear kinetics, and approximately 20-hour half-
life are key characteristics. The pharmacodynamic effects observed in both preclinical and
early clinical studies, namely the improvement in cardiac contractility, underscore its potential
as a therapeutic agent for heart failure. Further studies will be necessary to fully elucidate its
clinical utility and optimal dosing regimens.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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